Myrsinoic acid A

説明

Myrsinoic acid A is an anti-chronic inflammatory agent that is also a DNA polymerase λ-specific inhibitor .

Molecular Structure Analysis

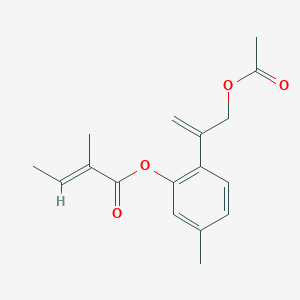

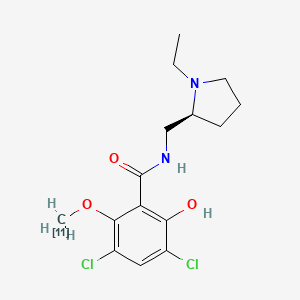

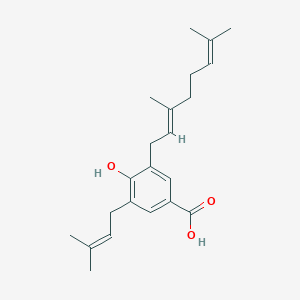

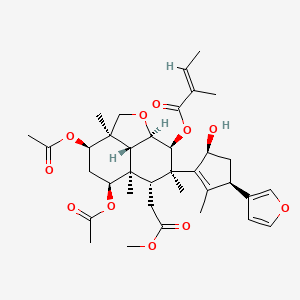

The molecular formula of Myrsinoic acid A is C22H30O3 . It has a molecular weight of 342.47 . The IUPAC name is 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid .科学的研究の応用

Anti-Inflammatory Applications

Myrsinoic acid A has been identified as an anti-inflammatory compound. Research indicates that derivatives of Myrsinoic acid A, specifically Myrsinoic acids B, C, and F, have shown effectiveness in suppressing TPA-induced edema in mouse ears, with Myrsinoic acid F being the most active . This suggests potential therapeutic applications for Myrsinoic acid A in treating inflammatory conditions.

Antimicrobial Activity

Studies have explored the antimicrobial properties of Myrsinoic acid A. While Myrsinoic acid A itself did not show activity against selected microorganisms, its hydrogenated and acetylated derivatives were active against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This points to its potential use in developing new antimicrobial agents after structural modification.

Cancer Research

The anti-inflammatory properties of Myrsinoic acid A derivatives suggest a role in cancer research. Chronic inflammation is a known risk factor for various types of cancer, and compounds that can reduce inflammation may also contribute to cancer prevention or therapy .

Dermatological Applications

Given its anti-inflammatory effects, Myrsinoic acid A could be investigated for its efficacy in treating skin conditions characterized by inflammation, such as psoriasis, eczema, and dermatitis .

Pain Management

The ability of Myrsinoic acid A derivatives to suppress inflammation could also be harnessed for pain management, particularly in conditions where inflammation is a source of pain .

Wound Healing

The antimicrobial and anti-inflammatory properties of Myrsinoic acid A derivatives may support wound healing. By reducing inflammation and preventing infection, these compounds could aid in the recovery of damaged tissues .

Veterinary Medicine

Myrsinoic acid A’s derivatives’ anti-inflammatory and antimicrobial effects could be applied in veterinary medicine, offering a natural alternative for treating infections and inflammatory conditions in animals .

Pharmaceutical Development

The research on Myrsinoic acid A and its derivatives can inform the development of new pharmaceuticals. By understanding the structure-activity relationship, chemists can design and synthesize new compounds with enhanced biological activity .

作用機序

Target of Action

Myrsinoic Acid A, a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a geranyl group at position 3 and a prenyl group at position 5 , primarily targets methioninase , an enzyme involved in the metabolism of the amino acid methionine . Methioninase plays a crucial role in various biological processes, including the synthesis of proteins and other important biomolecules.

Mode of Action

Myrsinoic Acid A acts as an inhibitor of methioninase . By binding to this enzyme, it prevents the normal breakdown of methionine, leading to a decrease in the production of methionine metabolites. This inhibition can disrupt various biochemical processes that rely on these metabolites, leading to the compound’s observed biological effects.

Biochemical Pathways

The primary biochemical pathway affected by Myrsinoic Acid A is the methionine metabolism pathway . By inhibiting methioninase, Myrsinoic Acid A disrupts the normal breakdown of methionine, leading to alterations in the levels of various downstream metabolites. This can have wide-ranging effects on cellular function, as methionine and its metabolites play key roles in a variety of biological processes.

Result of Action

The inhibition of methioninase by Myrsinoic Acid A leads to a decrease in the production of methionine metabolites . This can disrupt various biochemical processes that rely on these metabolites, potentially leading to a variety of molecular and cellular effects. For example, Myrsinoic Acid A has been found to exhibit anti-inflammatory activity , which could be a result of its impact on methionine metabolism.

特性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGLLRPXXXJER-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myrsinoic acid A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)

![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)

![4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B1245668.png)

![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)